![molecular formula C13H13BrN2O4S B13870671 5-Bromo-4-[(4-methoxyphenyl)methoxy]-2-methylsulfonylpyrimidine](/img/structure/B13870671.png)
5-Bromo-4-[(4-methoxyphenyl)methoxy]-2-methylsulfonylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-[(4-methoxyphenyl)methoxy]-2-methylsulfonylpyrimidine is a chemical compound with the molecular formula C12H12BrN2O4S. This compound is part of the pyrimidine family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. The presence of bromine, methoxyphenyl, and methylsulfonyl groups in its structure makes it a compound of interest for various synthetic and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-[(4-methoxyphenyl)methoxy]-2-methylsulfonylpyrimidine typically involves multiple steps. One common method includes the bromination of a pyrimidine derivative followed by the introduction of the methoxyphenyl and methylsulfonyl groups. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-4-[(4-methoxyphenyl)methoxy]-2-methylsulfonylpyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
5-Bromo-4-[(4-methoxyphenyl)methoxy]-2-methylsulfonylpyrimidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Bromo-4-[(4-methoxyphenyl)methoxy]-2-methylsulfonylpyrimidine involves its interaction with specific molecular targets. The bromine and methoxyphenyl groups can participate in binding interactions with enzymes or receptors, while the methylsulfonyl group can influence the compound’s solubility and reactivity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-4-(4-methoxyphenyl)pyrimidine
- 4-Methoxyphenylboronic acid
- 4-Methoxyphenyl isocyanate
Uniqueness
5-Bromo-4-[(4-methoxyphenyl)methoxy]-2-methylsulfonylpyrimidine is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the methylsulfonyl group, in particular, distinguishes it from other similar compounds and can influence its behavior in chemical reactions and biological systems.
Propriétés
Formule moléculaire |
C13H13BrN2O4S |
|---|---|
Poids moléculaire |
373.22 g/mol |
Nom IUPAC |
5-bromo-4-[(4-methoxyphenyl)methoxy]-2-methylsulfonylpyrimidine |
InChI |
InChI=1S/C13H13BrN2O4S/c1-19-10-5-3-9(4-6-10)8-20-12-11(14)7-15-13(16-12)21(2,17)18/h3-7H,8H2,1-2H3 |
Clé InChI |
RBBPUVALZFMWQQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)COC2=NC(=NC=C2Br)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Methylbutanoyl)amino]thiophene-3-carboxylic acid](/img/structure/B13870589.png)
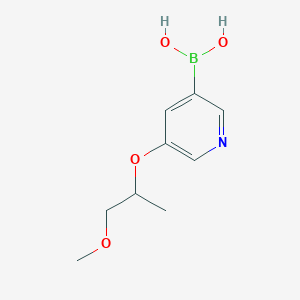
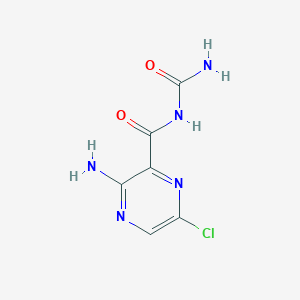
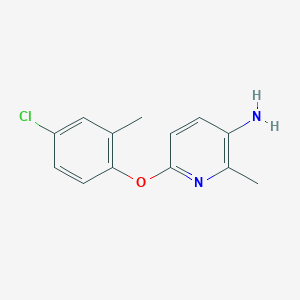
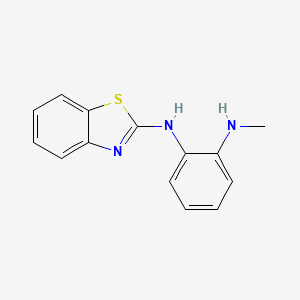
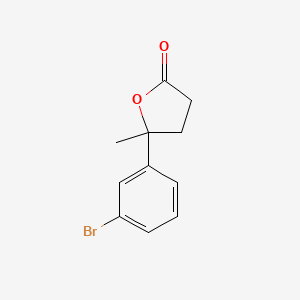


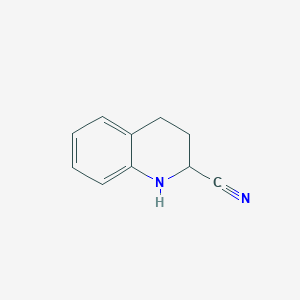
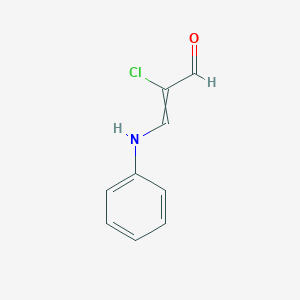
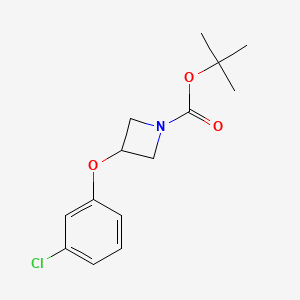
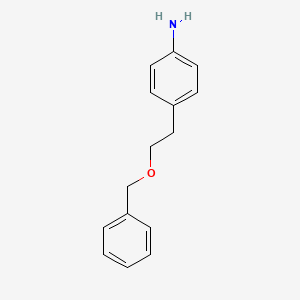
![1-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one](/img/structure/B13870666.png)

